Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing
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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

PKI-402 at a Glance

Aspect Details

Primary Mechanism Potent, reversible, ATP-competitive dual inhibitor of PI3K and mTOR [1] [2]

Key Targets (ICso) PI3Ka: 2 nM; mTOR: 3 nM; PI3KB: 7 nM; PI3K3: 14 nM; PI3Ky: 16 nM [1]
[2]

Activity on Mutants Effective against PI3Ka mutants E545K & H1047R (ICso = 3 nM) [1] [2]

Cellular Cytotoxicity Ranges from 6 nM to 349 nM across various human tumor cell lines [1] [2]

(ICs0)

In Vivo Efficacy Inhibits tumor growth in xenograft models (e.g., 100 mg/kg, i.v., daily) [1]

Reported Selectivity Minimal effect on p-Akt in normal heart/lung tissue; induces apoptosis in

cancer cells [1]

The following diagram illustrates the mechanism of action of PKI-402 and the experimental workflow for

assessing its activity and selectivity:

PKI-402 Mechanism and Testing Workflow
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The selectivity of PKI-402 is not about reducing its inherent effect on normal cells, but rather about its

greater potency in cancer cells with specific vulnerabilities. Key factors include:

e Targeted Action on Oncogenic Signals: PKI-402 specifically inhibits the hyperactive
PI3K/AKT/mTOR signaling, a central driver in many cancers. Normal cells, which are less reliant on
this pathway for survival, are less affected [1] [3].

e Enhanced Efficacy in Mutant Cells: It is particularly effective in killing tumor cells with specific
genetic alterations that make them dependent on the PI3K pathway, such as:

o PIK3CA mutations (e.g., E545K, H1047R) [1] [2] [4].
o PTEN loss, which leads to constitutive pathway activation [1] [3].
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e Experimental Evidence: In vivo studies show that a single dose of PKI-402 (100 mg/kg) suppressed
Akt phosphorylation and induced apoptosis (cleaved PARP) in MDA-MB-361 breast cancer tumors. In
contrast, the same dose had minimal effect on p-Akt levels in normal heart and lung tissues, with no
detectable apoptosis [1].

Experimental Protocols for Assessing Activity and
Selectivity

Here are detailed methodologies for key experiments cited in the research on PKI-402.

In Vitro Kinase Assay (Fluorescence Polarization Format)

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of PKI-402 against its

direct targets, such as PI3K and mTOR [1] [5].

1. Assay Buffer: 20 mM Hepes, pH 7.5, 2 mM MgClz, 0.05% CHAPS, 0.01% (-mercaptoethanol.
2. Reaction Setup: Run in 384-well black polypropylene plates. The 20 pL reaction mixture contains:
o 20 uM PIPz (substrate)
o 25 uM ATP
o >4% DMSO (vehicle for compound)
o The enzyme (e.g., human PI3K)
3. Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
4. Stop & Detect: Stop the reaction by adding 20 yL of STOP/detection buffer (100 mM Hepes, pH
7.5, 4 mM EDTA, 0.05% CHAPS) containing:
o 10 nM detection probe
o 40 nM GST-GRP1 protein
5. Measurement: Incubate the plate for 2 hours. Measure fluorescence polarization using a plate
reader (e.g., Perkin-Elmer Envision) with TAMRA-compatible filters.

In Vitro Cytotoxicity and Cell Growth Inhibition Assay

This protocol evaluates the effect of PKI-402 on the viability of various cancer cell lines [1] [5].

e 1. Cell Plating: Plate human tumor cell lines (e.g., MDA-MB-361, PC3, HCT116) in 96-well plates.
Adjust cell numbers per well based on the growth characteristics of each line.
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2. Compound Treatment: Treat cells with PKI-402, dissolved in DMSO, to a final concentration of
approximately 3 uM. Include DMSO-only wells as a vehicle control.

3. Incubation: Incubate the cells with the compound for 72 hours.

4. Viability Measurement: Determine the number of viable cells using the CellTiter 96 AQueous non-
radioactive cell proliferation assay (or MTT assay). Quantitate the colorimetric endpoint using a
multilabel HTS counter (e.g., Victor2 V).

5. Data Analysis: Calculate the I1Cso value (concentration that inhibits cell growth by 50%) using
nonlinear regression analysis of the dose-response curve.

FAQs and Troubleshooting

Q1: The solubility of PKI-402 in my aqueous buffer is poor. What can I do?

e A: PKI-402 is insoluble in water and has limited solubility in DMSO (0.5 - 10 mg/mL, with warming
and ultrasonication required for higher concentrations) [1]. For in vitro cellular assays, always use
fresh, dry DMSO to prepare a stock solution, and then dilute it into the culture medium. The final
DMSO concentration in the medium should typically be kept below 0.1-0.5% to avoid solvent toxicity.
For in vivo studies, it can be formulated as a homogeneous suspension in a 0.5% CMC-Na solution at
>5 mg/mL [1] [5].

Q2: I am not observing the expected inhibition of p-Akt in my cancer cell model. What could be the

reason?

e A: Consider the following:

o Genetic Context: Verify the mutational status of your cell line. PKI-402 is most potent in
models with PIK3CA mutations or PTEN loss [1] [4]. It may be less effective in cells driven by
other pathways.

o Drug Exposure Time: The inhibition of Akt phosphorylation (e.g., at T308) can be rapid. Check
the literature for optimal time points; for example, significant inhibition in MDA-MB-361 cells
was observed within 4 hours of treatment [1].

o Concentration: Confirm you are using a sufficient concentration. The ICso for p-Akt (T308)
inhibition is below 10 nM in sensitive cell lines [1].

Q3: Does PKI-402 have significant off-target effects that I should be concerned about?

¢ A: PKI-402 is highly selective for Class | PI3K isoforms and mTOR. In a broad panel of 236 human
protein kinases, it only showed weak activity against C-Raf and B-Raf at very high concentrations
(ICs0 ~7 uM), which is over 1000 times higher than its potency for PI3Ka. It displayed little to no
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activity against all other kinases tested (ICso >10 pM) [1]. This indicates a clean off-target profile at its
standard working concentrations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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